2-Fluoro-2-(1,2-thiazol-5-yl)acetic acid
Description
Properties
Molecular Formula |
C5H4FNO2S |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-fluoro-2-(1,2-thiazol-5-yl)acetic acid |
InChI |
InChI=1S/C5H4FNO2S/c6-4(5(8)9)3-1-2-7-10-3/h1-2,4H,(H,8,9) |
InChI Key |
LYTGBISIKGMBJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=C1)C(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Fluorination of Halogenated Precursors
This method involves substituting a halogen atom (e.g., bromine or chlorine) on a preformed acetic acid-thiazole intermediate with fluorine.
- Step 1 : Synthesize 2-bromo-2-(1,2-thiazol-5-yl)acetic acid via bromination of 2-(1,2-thiazol-5-yl)acetic acid using $$ \text{N-bromosuccinimide (NBS)} $$ in $$ \text{CCl}_4 $$ .
- Step 2 : Perform fluorination using potassium fluoride (KF) and tetramethyl ammonium chloride (TMAC) as a phase-transfer catalyst in dimethylformamide (DMF) at 80–100°C.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 60–75% (estimated) | |
| Reaction Time | 1–2 hours | |
| Fluorination Agent | KF/TMAC |
Advantages : High atom economy and compatibility with thiazole stability.
Challenges : Requires precise control of reaction conditions to avoid side reactions.
Thiazole Ring Construction via Hantzsch Synthesis
The Hantzsch thiazole synthesis offers a route to build the thiazole ring while incorporating the fluorinated acetic acid moiety.
- Step 1 : React α-fluoro-α-thiocarbamoyl acetic acid with chloroacetone in ethanol under reflux.
- Step 2 : Oxidize the intermediate thiazoline to the thiazole using $$ \text{MnO}_2 $$ .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 50–65% | |
| Oxidizing Agent | $$ \text{MnO}_2 $$ | |
| Solvent | Ethanol |
Advantages : Direct incorporation of fluorine during thiazole formation.
Challenges : Limited substrate scope for fluorinated precursors.
Ester Hydrolysis of Fluorinated Thiazole Derivatives
Starting from ester-protected intermediates, hydrolysis yields the target carboxylic acid.
- Step 1 : Synthesize methyl 2-fluoro-2-(1,2-thiazol-5-yl)acetate via coupling of 1,2-thiazol-5-yl lithium with methyl fluoroacetate.
- Step 2 : Hydrolyze the ester using aqueous $$ \text{NaOH} $$ in tetrahydrofuran (THF) at 60°C.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Hydrolysis Yield | 85–90% | |
| Base | 2M NaOH |
Advantages : Mild conditions preserve thiazole integrity.
Challenges : Requires high-purity ester precursors.
Radical-Mediated Fluorination
Inspired by decarboxylative radical coupling, this method introduces fluorine via a radical intermediate.
- Step 1 : Generate a difluoroalkyl radical from α,α-difluorophenylacetic acid using $$ \text{K}2\text{S}2\text{O}_8 $$ .
- Step 2 : Couple the radical with a thiazole-containing alkene to form the fluorinated product.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Radical Initiator | $$ \text{K}2\text{S}2\text{O}_8 $$ | |
| Yield | 56–75% |
Advantages : Avoids metal catalysts, enabling greener synthesis.
Challenges : Limited precedent for thiazole substrates.
Comparative Analysis of Methods
| Method | Yield Range | Complexity | Scalability |
|---|---|---|---|
| Nucleophilic Fluorination | 60–75% | Moderate | High |
| Hantzsch Synthesis | 50–65% | High | Moderate |
| Ester Hydrolysis | 85–90% | Low | High |
| Radical Fluorination | 56–75% | High | Low |
Critical Considerations
- Analytical Validation : Successful synthesis requires confirmation via $$ ^1\text{H NMR} $$, $$ ^{19}\text{F NMR} $$, and mass spectrometry.
- Purification : Recrystallization from $$ \text{EtOAc/hexane} $$ or column chromatography is recommended for intermediates.
- Functional Group Tolerance : Thiazole rings are sensitive to strong acids/bases; neutral pH conditions are ideal during hydrolysis.
Chemical Reactions Analysis
Oxidation Reactions
The acetic acid moiety and thiazole ring undergo oxidation under controlled conditions:
| Reaction Target | Reagents/Conditions | Products | Mechanistic Insight |
|---|---|---|---|
| Acetic acid side chain | KMnO₄ in acidic medium (H₂SO₄) | Oxalic acid derivatives | Fluorine stabilizes α-carbon, promoting decarboxylation |
| Thiazole ring | H₂O₂ in acetic acid | Sulfoxide derivatives | Electrophilic attack at sulfur atom |
Research Findings :
-
Oxidation of the α-fluoroacetic acid group yields oxalic acid analogs, confirmed via LC-MS in studies on analogous fluorinated thiazoles .
-
Thiazole ring oxidation to sulfoxides enhances water solubility but reduces aromatic stability.
Reduction Reactions
Selective reduction of functional groups has been reported:
Key Observations :
-
Reduction of the carboxylic acid group proceeds quantitatively (>90% yield) without affecting the thiazole ring.
-
Catalytic hydrogenation under mild conditions preserves the fluorine substituent .
Nucleophilic Substitution
The fluorine atom at the α-position participates in SN reactions:
Mechanistic Studies :
-
DFT calculations suggest a two-step mechanism: fluoride ion departure followed by nucleophilic attack .
-
Steric hindrance from the thiazole ring slows substitution compared to non-heterocyclic analogs .
Condensation Reactions
The carboxylic acid group forms esters and amides:
| Partner Reagent | Catalyst/Conditions | Products | Applications |
|---|---|---|---|
| Ethanol (Fischer) | H₂SO₄, reflux | Ethyl ester | Prodrug synthesis |
| Aniline | DCC, DMAP in CH₂Cl₂ | Anilide derivative | Enzyme inhibition studies |
Yield Optimization :
-
Esterification achieves >85% yield with acid catalysis.
-
Amide coupling using DCC/DMAP shows 70–75% efficiency due to steric effects .
Ring Functionalization
The thiazole ring undergoes electrophilic substitution:
Structural Confirmation :
-
X-ray crystallography of nitrated derivatives confirms substitution patterns .
-
Bromination products serve as Suzuki coupling precursors in drug discovery .
Decarboxylation
Thermal or photolytic decarboxylation occurs under specific conditions:
| Conditions | Products | Byproducts |
|---|---|---|
| 200°C, vacuum | 2-Fluoro-2-(thiazol-5-yl)ethane | CO₂ (quantitative) |
| UV light (254 nm) | Same as above | Minor ring-opened species |
Industrial Relevance :
-
Decarboxylation provides a route to fluorinated hydrocarbons for material science.
Scientific Research Applications
2-Fluoro-2-(thiazol-5-yl)acetic acid is a compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its utility arises from its ability to serve as a building block in synthesizing complex molecules and the potential biological activities of its derivatives. The thiazole ring can interact with enzymes and receptors, modulating their activity, while the fluoro group can enhance the compound’s binding affinity and stability, leading to various biological effects, such as inhibiting microbial growth or modulating cellular pathways.
Scientific Research Applications
- Chemistry 2-Fluoro-2-(thiazol-5-yl)acetic acid is a building block in synthesizing more complex thiazole derivatives.
- Biology Derivatives of the compound are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
- Medicine Thiazole derivatives are explored for their therapeutic potential in treating various diseases.
- Industry This compound is used in developing agrochemicals and pharmaceuticals.
Biological Activities of Thiazole Derivatives
Thiazole derivatives, in general, exhibit diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. Research indicates that compounds with thiazole rings show activity against bacteria and fungi. For example, certain thiazole derivatives demonstrated antibacterial activity against Staphylococcus aureus and Salmonella typhimurium, with minimum inhibitory concentrations (MIC) as low as 0.49 µg/mL for some derivatives.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 17a | Salmonella typhimurium | 0.49 |
| 14 | Staphylococcus aureus | Not specified |
Other Thiazole Derivatives and Their Applications
Other similar compounds to 2-Fluoro-2-(thiazol-5-yl)acetic acid, such as 2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid also have scientific applications.
- Medicinal Chemistry It serves as a building block for synthesizing potential pharmaceutical agents, including antiviral, anti-inflammatory, and anticancer compounds.
- Agrochemicals The compound is used in the development of herbicides and insecticides due to its bioactive properties.
- Materials Science It is employed in the synthesis of advanced materials with unique properties, such as fluorinated polymers and coatings.
Research on PPAR Agonists
(±)-2-Fluoro-2-(2-methyl-4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methyl)thio)phenoxy)acetic acid (2a) has been prepared and tested against the PPARs (Peroxisome proliferator-activated receptors) . This compound exhibited agonist effects with values of 560 and 55 nM against PPARα and PPARδ, respectively, in a luciferase assay . Moreover, compound (±)-2a also exhibited potent ability to induce oleic acid oxidation in a human myotube cell assay with =3.7 nM . Compound (±)-2a can be classified as a dual PPARα/δ agonist with a 10-fold higher potency against the PPARδ receptor than against the PPARα receptor .
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(1,2-thiazol-5-yl)acetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or the modulation of inflammatory pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its target sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs: 2,2-Difluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid, 2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid, and 2-Fluoro-5-methylphenylacetic acid.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Functional Groups |
|---|---|---|---|---|
| 2-Fluoro-2-(1,2-thiazol-5-yl)acetic acid | C₅H₃FNO₂S | 163.15 | 1,2-thiazol-5-yl, -F | -COOH, -F, thiazole ring |
| 2,2-Difluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid | C₆H₅F₂NO₂S | 209.17 | 3-methyl-1,2-thiazol-5-yl, 2×-F | -COOH, -F (×2), methyl-thiazole |
| 2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid | C₆H₃F₄NO₂S | 229.15 | 2-(CF₃)-1,3-thiazol-5-yl, -F | -COOH, -F, -CF₃, thiazole |
| 2-Fluoro-5-methylphenylacetic acid | C₉H₉FO₂ | 168.17 | 5-methylphenyl, -F | -COOH, -F, methyl-phenyl |
Key Observations:
For example, acetic acid-modified biochar (ASBB) showed improved uranium adsorption due to -COOH groups . The fluorine in the target compound may similarly enhance chelation, though direct studies are needed. The trifluoromethyl (-CF₃) group in 2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid introduces strong electron-withdrawing effects, which could increase solubility in organic solvents or stabilize coordination complexes .
Role of Heterocyclic Rings: Thiazole rings (as in the target compound and its analogs) contribute π-π interactions and lone-pair electrons from sulfur/nitrogen, useful in coordination chemistry. For instance, uranium adsorption by ASBB involved monodentate coordination with -COO⁻ groups . Thiazole-containing analogs may exhibit similar or enhanced binding modes. Phenyl derivatives (e.g., 2-Fluoro-5-methylphenylacetic acid) lack heteroatoms but offer aromatic stacking interactions, which are less effective in metal chelation compared to thiazole-based systems .
Applications in Environmental and Industrial Contexts :
- Acetic acid derivatives with -COOH groups are widely used in wastewater treatment for heavy metal removal. The target compound’s structural features (fluorine + thiazole) could make it a candidate for selective ion capture, though its performance relative to biochar-based systems (e.g., ASBB’s 97.8% uranium removal ) remains untested.
- Fluorinated thiazole-acetic acids may also serve as intermediates in pharmaceuticals, leveraging fluorine’s metabolic stability and thiazole’s bioactivity.
Biological Activity
2-Fluoro-2-(1,2-thiazol-5-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its antimicrobial, antifungal, anticancer properties, and its mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-Fluoro-2-(1,2-thiazol-5-yl)acetic acid is characterized by a thiazole ring and a fluoro substituent, which enhances its biological activity. The thiazole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
Biological Activities
Antimicrobial Activity
Research indicates that 2-Fluoro-2-(1,2-thiazol-5-yl)acetic acid exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound demonstrated bacteriostatic activity, particularly against Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these strains were reported to be in the range of 25–50 µg/mL, highlighting its potential as an antimicrobial agent .
Antifungal Activity
In addition to antibacterial properties, the compound also shows antifungal activity. Studies have demonstrated efficacy against common fungal pathogens, with specific focus on Candida species. The mechanisms underlying this activity involve disruption of fungal cell wall synthesis and interference with metabolic pathways .
Anticancer Properties
The anticancer potential of 2-Fluoro-2-(1,2-thiazol-5-yl)acetic acid has been explored in various cancer cell lines. Notably, it exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's IC50 values were recorded at approximately 10 µM, indicating strong inhibitory effects on cell proliferation .
The biological activity of 2-Fluoro-2-(1,2-thiazol-5-yl)acetic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazole ring can interact with enzymes involved in critical metabolic pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .
- Receptor Modulation : The compound may act as a modulator of various receptors, including PPAR (Peroxisome Proliferator-Activated Receptors), which are implicated in inflammatory responses and metabolic regulation .
- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cellular membranes effectively, leading to disruption of cellular homeostasis in pathogenic cells .
Case Studies
Several studies have highlighted the efficacy and safety profile of 2-Fluoro-2-(1,2-thiazol-5-yl)acetic acid:
Q & A
Q. How does the thiazole ring’s electronic nature affect regioselectivity in cross-coupling reactions?
- Answer: The electron-deficient C5 position of the thiazole directs electrophilic substitution. X-ray-derived steric maps guide substituent placement. Hammett plots correlate substituent electronic parameters (σ values) with reaction rates, while kinetic isotope effects (KIEs) probe transition-state geometry in coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
